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Mechanism /
Target

Experimental Model Key Findings
Quantitative Results /
Potency

DHODH
Inhibition [1]

[2]

Human DHODH
enzyme

Inhibition of de novo
pyrimidine synthesis

2.6x more potent than
teriflunomide in inhibiting

human DHODH [1]

DHODH
Inhibition [1]

Activated human

peripheral blood
mononuclear cells

(PBMCs)

Inhibition of T-lymphocyte

proliferation and pro-
inflammatory cytokine

secretion

More efficacious than

teriflunomide in inhibiting
IL-17 and IFN-γ secretion

[1]

Nurr1
Activation [3]

Rat neuronal cell line Activation of neuroprotective

pathways

Enhanced expression of

BDNF and SOD1

Nurr1
Activation [3]

Human microglial cell

line

Upregulation of key

neuroprotective genes

Increased expression of

tyrosine hydroxylase (TH)
and VMAT2

Nurr1
Activation [3]

LPS-stimulated human
microglia

Reduction of
neuroinflammation

Reduced gene expression
of IL-6, TNFα, and IFNg

FXR
Modulation
[4]

Biochemical and
crystallographic

analysis

Identified as a novel FXR
modulator

Confirmed direct binding
and modulation via

crystallography
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Antiviral Activity: In Vitro Efficacy

Virus
Experimental
Model

Key Findings EC₅₀ / SI

Epstein-Barr Virus
(EBV) [3]

Human B cells &
epithelial cells

Dose-dependent
reduction of lytic

EBV reactivation

Not specified

Porcine
Reproductive and
Respiratory
Syndrome Virus
(PRRSV) [2]

Marc-145 cells &

primary porcine
alveolar

macrophages
(PAMs)

Significant inhibition

of viral replication;
antiviral effect relied

on DHODH
inhibition

High Selectivity Index (SI); EC₅₀

in the micromolar range

Other Swine
Viruses [2]

In vitro models Broad-spectrum
antiviral activity

Activity against Seneca virus A,
encephalomyocarditis virus,

porcine epidemic diarrhea virus,
and pseudorabies virus

Detailed Experimental Protocols

Below are the methodologies for key in vitro experiments cited in the studies.

DHODH Inhibition and Immune Cell Profiling [1]

Objective: To evaluate the potency of vidofludimus in inhibiting human DHODH and its functional
effects on human immune cells compared to teriflunomide.

Cell Models:
Enzyme-level assay using human DHODH.

Activated human peripheral blood mononuclear cells (PBMCs).
Procedures:

DHODH Activity Assay: The inhibitory concentration (IC₅₀) of vidofludimus and teriflunomide
for the human DHODH enzyme was determined.

Lymphocyte Proliferation Assay: Inhibition of activated T-cell proliferation was measured.
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Cytokine Secretion Assay: Levels of IL-17 and IFN-γ in culture supernatants of activated

PBMCs were quantified via ELISA.
Key Outcome Measures: IC₅₀ values for DHODH inhibition; percentage inhibition of T-cell

proliferation and cytokine secretion.

Antiviral Activity Screening (High-Throughput) [2]

Objective: To identify compounds with anti-PRRSV activity from an FDA-approved drug library.
Cell Models: Marc-145 cells (African green monkey kidney epithelial cell line) and primary Porcine

Alveolar Macrophages (PAMs).
Virus Strains: North American genotype PRRSV strains.

Procedures:
High-Throughput Screening (HTS): Cells were infected with PRRSV and treated with library

compounds (5 µM) or a DMSO control.
Cytopathic Effect (CPE) Observation: Viral-induced cell death was visually assessed.

Indirect Immunofluorescence Assay (IFA): Viral infectivity was quantified using an anti-
PRRSV N-protein antibody and a fluorescent secondary antibody. Fluorescence intensity was

measured.
Dose-Response & Cytotoxicity: EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-

maximal cytotoxic concentration) were calculated. The Selectivity Index (SI) was determined as
SI = CC₅₀/EC₅₀.

Mechanism Confirmation: The role of DHODH was confirmed by adding exogenous uridine,
cytidine, or orotate to the culture medium to bypass the inhibition.

Key Outcome Measures: Virus inhibition rate, cell viability, EC₅₀, CC₅₀, and Selectivity Index (SI).

Assessing Neuroprotective Effects via Nurr1 [3]

Objective: To investigate the neuroprotective and anti-inflammatory effects of vidofludimus calcium

via Nurr1 activation in neural and immune cells.
Cell Models:

Rat neuronal cell line.
Human microglial cell line.

LPS-stimulated human peripheral blood mononuclear cells (PBMCs).
Procedures:

Gene Expression Analysis: mRNA levels of Nurr1 target genes (BDNF, SOD1, Tyrosine
Hydroxylase, VMAT2) were quantified via RT-qPCR after treatment with vidofludimus calcium.

Neuronal Survival Assay: Neurons under pro-apoptotic conditions were treated with the
compound, and cell survival was measured.
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Inflammatory Cytokine Assay: LPS-stimulated human microglia and PBMCs were treated

with the compound, and the expression or secretion of pro-inflammatory cytokines (IL-6, TNFα,
IFNg) was analyzed.

Key Outcome Measures: Fold-change in gene expression, percentage of neuronal survival, and
concentration of inflammatory cytokines.

Identifying FXR Modulation [4]

Objective: To identify and characterize vidofludimus as a novel modulator of the Farnesoid X

Receptor (FXR).
Methods:

Protein-Ligand Crystallography: The crystal structure of the human FXR ligand-binding
domain (LBD) in complex with vidofludimus was solved to confirm direct binding.

Coregulator Binding Assay (AlphaScreen): The interaction between FXR and coregulator
peptides (e.g., SRC1-2) in the presence of vidofludimus was measured.

Cell-Based Reporter Assay: COS-7 or 293T cells were transfected with FXR, RXR, and an
FXR-responsive reporter gene to measure receptor activation.

Key Outcome Measures: Crystal structure resolution, binding affinity, and fold activation of the FXR
reporter.

Mechanism of Action and Antiviral Screening Pathways

The following diagrams illustrate the core mechanisms of vidofludimus and a key experimental workflow

for its antiviral assessment.
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DHODH Inhibition Pathway
Nurr1 Activation Pathway

Vidofludimus Calcium

Inhibits DHODH
(2.6x more potent than

t Teriflunomide  [1])

Activates Nurr1
Transcription Factor

Blocks de novo
pyrimidine synthesis

Reduces proliferation of
activated T and B lymphocytes

Inhibits viral replication in
activated/infected cells  [2]

Inhibits secretion of
pro-inflammatory cytokines

(IL-17, IFN-γ)  [1]

↑ Expression of
neuroprotective genes

(BDNF, SOD1)  [3]

Reduces neurotoxic
activation of microglia

Enhances
neuronal survival

Click to download full resolution via product page

Diagram 1: Dual mechanisms of Vidofludimus: DHODH inhibition for immunomodulation and Nurr1

activation for neuroprotection.
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High-Throughput Screening
(FDA-approved library, 2339 compounds)

in PRRSV-infected Marc-145 cells  [2]

Primary Screen
(5 µM compound)

Exclude compounds with
cytotoxicity or <50% CPE reduction

Secondary Screen
Select candidates with >80%
cell viability & virus inhibition

Dose-Response & SI Calculation
Calculate EC₅₀ (potency) & CC₅₀ (cytotoxicity)
Determine Selectivity Index (SI = CC₅₀/EC₅₀)

Mechanism Confirmation
Add exogenous uridine/cytidine.

If antiviral effect is reversed,
confirms DHODH dependency  [2]

Vidofludimus identified as
top candidate with high SI

and broad-spectrum antiviral activity

Click to download full resolution via product page

Diagram 2: Antiviral screening workflow identifying Vidofludimus as a potent DHODH-dependent antiviral

[2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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